AHU-377 sodium salt

Catalog No.
S542283
CAS No.
149690-05-1
M.F
C24H28NNaO5
M. Wt
433.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AHU-377 sodium salt

CAS Number

149690-05-1

Product Name

AHU-377 sodium salt

IUPAC Name

sodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate

Molecular Formula

C24H28NNaO5

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C24H29NO5.Na/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;+1/p-1/t17-,21+;/m1./s1

InChI Key

RRTBVEJIZWGATF-JKSHRDEXSA-M

SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Sacubitril sodium; AHU377; AHU 377; AHU-377; LCZ696. Entresto.

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+]

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+]

Description

The exact mass of the compound AHU-377 sodium salt is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: The National Institutes of Health's PubChem database provides a summary of AHU-377 sodium salt, including its chemical structure and basic properties. While PubChem does not list any specific scientific research applications, it can be a good starting point for finding more information PubChem AHU-377 sodium salt: .
  • Scientific Literature Databases: Regularly searching scientific literature databases like PubMed or ScienceDirect using the keyword "AHU-377 sodium salt" can help you identify any future research articles that may be published on this compound.

AHU-377 sodium salt, also known as sacubitril, is an antihypertensive compound primarily utilized in the treatment of heart failure and hypertension. It functions as a neprilysin inhibitor, which means it blocks the enzyme neprilysin responsible for degrading various peptides that help regulate blood pressure. The molecular formula of AHU-377 sodium salt is C24H28NNaO5C_{24}H_{28}NNaO_5, with a molar mass of approximately 433.473 g/mol .

AHU-377 sodium salt itself does not have a direct mechanism of action. It functions as a prodrug that gets converted to LBQ657, the active metabolite. LBQ657 inhibits neprilysin, an enzyme that breaks down natriuretic peptides (NPs) []. NPs are hormones that help regulate blood pressure and fluid balance in the body. By inhibiting neprilysin, LBQ657 increases NP levels, leading to vasodilation (blood vessel relaxation) and diuresis (increased urine production), ultimately reducing blood pressure and improving heart function [].

  • Acute Toxicity: Studies suggest LBQ657 may be harmful if swallowed, inhaled, or absorbed through the skin [].
  • Reproductive Toxicity: LBQ657 may be suspected of damaging fertility or the unborn child [].
, including:

  • Formation of Grignard Reagent: The process begins with 4-bromo-1,1'-biphenyl, which is transformed into its Grignard reagent.
  • Regioselective Reaction: This reagent reacts with (S)-epichlorohydrin at a less-substituted site.
  • Mitsunobu Reaction: A Mitsunobu reaction with succinimide is performed to introduce necessary functional groups.
  • Hydrolysis and Protection: Hydrolysis of the alkyl chloride using sodium hydroxide and protection of the free amine with a tert-butoxycarbonyl (Boc) group follows.
  • Oxidation and Wittig Reaction: The primary alcohol undergoes oxidation, followed by a Wittig reaction to form an α,β-unsaturated ester.
  • Asymmetric Hydrogenation: This step sets the second stereocenter using a ruthenium catalyst.
  • Final Steps: Esterification and subsequent reactions finalize the synthesis .

AHU-377 exhibits significant biological activity by inhibiting neprilysin, leading to increased levels of beneficial peptides such as atrial and brain natriuretic peptides. These peptides help lower blood pressure by reducing blood volume and promoting vasodilation. Additionally, AHU-377 increases bradykinin levels, which can lead to side effects such as edema in some patients .

The synthesis of AHU-377 sodium salt can be summarized as follows:

  • Starting Material: 4-bromo-1,1'-biphenyl.
  • Key Reactions:
    • Grignard reaction with (S)-epichlorohydrin.
    • Mitsunobu reaction for functional group introduction.
    • Hydrolysis and protection steps for amine groups.
    • Oxidation and Wittig reaction for structural modifications.
    • Asymmetric hydrogenation to ensure stereochemistry.

This multi-step synthetic route allows for the efficient production of AHU-377 while maintaining high purity and yield .

Several compounds are similar to AHU-377 sodium salt in terms of their mechanism of action or therapeutic use:

Compound NameMechanismPrimary Use
ValsartanAngiotensin II receptor blockerHypertension, heart failure
EnalaprilAngiotensin-converting enzyme inhibitorHypertension, heart failure
LisinoprilAngiotensin-converting enzyme inhibitorHypertension, heart failure
CaptoprilAngiotensin-converting enzyme inhibitorHypertension, heart failure

Uniqueness of AHU-377 Sodium Salt

AHU-377 stands out due to its dual mechanism of action—both inhibiting neprilysin and promoting beneficial peptide levels while simultaneously blocking angiotensin receptors when used in combination with valsartan. This unique profile allows for enhanced therapeutic efficacy in managing heart failure compared to other compounds that primarily target either the renin-angiotensin system or neprilysin alone .

AHU-377 sodium salt, chemically known as sodium 4-(((2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoate, exhibits distinct solubility characteristics that are significantly influenced by pH conditions and solvent systems [1] [2]. The compound demonstrates freely soluble behavior in water when present in its complex form, with the aqueous solution maintaining a pH of 8.2 [3]. This alkaline pH contributes to the enhanced water solubility through ionization of the carboxylic acid moiety.

The partition coefficient data reveals important lipophilicity characteristics of AHU-377 sodium salt. The logarithmic distribution coefficient (Log D) at physiological pH conditions shows a value of 1.29 when measured in n-octanol/phosphate buffer at pH 6.8 [4]. This moderate lipophilicity indicates balanced membrane permeability characteristics suitable for pharmaceutical applications. The pKa value of 4.6 for the sacubitril moiety demonstrates that the compound exists predominantly in its ionized form at physiological pH, contributing to its enhanced water solubility [3].

Table 1: Solubility and Partition Coefficient Data for AHU-377 Sodium Salt

Solvent SystemSolubilitypH ConditionTemperature
Water (complex form)Freely soluble8.225°C
DMSOSlightly solubleNot specified25°C
MethanolSlightly solubleNot specified25°C
Ethanol≥26.85 mg/mL (with ultrasonic)Not specified25°C
DMSO:PBS (1:3, pH 7.2)0.25 mg/mL (calcium salt)7.225°C
Phosphate buffer (pH 6.8)4.8 mg/mL (enhanced formulation)6.825°C

In organic solvents, AHU-377 sodium salt demonstrates slightly soluble characteristics in dimethyl sulfoxide (DMSO) and methanol [1]. Enhanced solubility can be achieved in ethanol with ultrasonic treatment, reaching concentrations of ≥26.85 mg/mL [5]. The compound shows significantly reduced solubility in mixed aqueous-organic systems, with DMSO:PBS (1:3, pH 7.2) supporting only 0.25 mg/mL for the calcium salt form [6].

The pH-dependent solubility profile indicates that AHU-377 sodium salt exhibits optimal solubility under neutral to slightly alkaline conditions. At pH values higher than 5.0, both sacubitril and valsartan components show high solubility, while acidic pH conditions result in substantially reduced solubility [7]. This pH-solubility relationship is consistent with the ionizable nature of the carboxylic acid groups present in the molecular structure.

Thermal Stability and Degradation Pathways

Thermal analysis of AHU-377 sodium salt reveals complex thermal behavior dependent on crystalline form and environmental conditions. Differential scanning calorimetry (DSC) analysis demonstrates that crystalline Form A exhibits a characteristic endothermic peak at approximately 168°C with an enthalpy value of 98.31 J/g [8]. This high endothermic peak temperature and substantial enthalpy value indicate exceptional lattice stability for this crystalline form.

Multiple crystalline forms of AHU-377 sodium salt display distinct thermal profiles. Form B demonstrates dual endothermic peaks at 133°C and 159°C, suggesting a more complex thermal decomposition pathway [8]. Form C exhibits thermal events around 136 ± 5°C, while Forms D and E show lower thermal stability with melting points of 117 ± 5°C and 130 ± 5°C, respectively [8]. The amorphous form displays variable thermal behavior with reported melting points in the range of 159-160°C [8].

Table 2: Thermal Stability and Degradation Profile

Crystalline FormDSC Endothermic Peak (°C)Melting Point (°C)Thermal StabilityEnthalpy (J/g)
Form A168167-168High98.31
Form B133, 159Not specifiedModerateNot specified
Form C136 ± 5136 ± 5ModerateNot specified
Form D117 ± 5117 ± 5LowerNot specified
Form E130 ± 5130 ± 5ModerateNot specified
AmorphousNot specified159-160VariableNot specified

Thermogravimetric analysis (TGA) provides insights into the thermal decomposition patterns of AHU-377 sodium salt. The compound demonstrates thermal stability up to approximately 165°C before significant decomposition occurs [8]. Weight loss patterns indicate multi-stage decomposition processes, with initial weight loss attributed to moisture evaporation followed by structural decomposition at elevated temperatures.

The degradation pathways of AHU-377 sodium salt are multifaceted and dependent on environmental conditions. Under acidic conditions, the compound undergoes degradation with formation of various acidic degradation products [9]. Similarly, basic conditions promote degradation through alternative pathways, generating basic degradation products [9]. The compound exhibits susceptibility to oxidative degradation, particularly under hydrogen peroxide treatment, while demonstrating photostability with no significant photodegradation observed under standard ICH photostability testing conditions [9].

Table 3: Degradation Pathways and Stability Profile

Degradation ConditionStability ProfileDegradation ProductsRecommended pH Range
Acidic conditionsUnstable - degradesVarious acidic degradantsAvoid acidic pH
Basic conditionsUnstable - degradesVarious basic degradantsAvoid basic pH
Oxidative stressSusceptible to oxidationOxidative impuritiespH 5-7 optimal
PhotodegradationStable - not photosensitiveNo photodegradationAny pH (light stable)
High humidityDeliquescence occursIncreased impuritiespH 5-7 optimal
Elevated temperatureStable up to 165°CThermal decompositionpH 5-7 optimal

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MOP72GEP8Z

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

149690-05-1

Dates

Last modified: 04-14-2024
1: Fabris E, Merlo M, Rapezzi C, Ferrari R, Metra M, Frigerio M, Sinagra G. Sacubitril/Valsartan: Updates and Clinical Evidence for a Disease-Modifying Approach. Drugs. 2019 Sep;79(14):1543-1556. doi: 10.1007/s40265-019-01181-2. Review. PubMed PMID: 31432436.
2: Dewan P, Docherty KF, McMurray JJV. Sacubitril/Valsartan in Asian Patients with Heart Failure with Reduced Ejection Fraction. Korean Circ J. 2019 Jun;49(6):469-484. doi: 10.4070/kcj.2019.0136. Review. PubMed PMID: 31172710; PubMed Central PMCID: PMC6554586.
3: De Vecchis R, Ariano C. Vasodilatory Properties of Sacubitril/Valsartan Explored in Hypertensives Aged Over 55 Years: A Meta-Analysis. High Blood Press Cardiovasc Prev. 2019 Apr 1. doi: 10.1007/s40292-019-00313-9. [Epub ahead of print] Review. PubMed PMID: 30937854.
4: Fonseca C, Brito D, Ferreira J, Franco F, Morais J, Silva Cardoso J; Experts opinion, endorsed by the Working Group on Heart Failure of the Portuguese Society of cardiology. Sacubitril/valsartan: A practical guide. Rev Port Cardiol. 2019 May;38(5):309-313. doi: 10.1016/j.repc.2018.10.008. Epub 2019 Jan 22. Review. English, Portuguese. PubMed PMID: 30679005.
5: Sauer AJ, Cole R, Jensen BC, Pal J, Sharma N, Yehya A, Vader J. Practical guidance on the use of sacubitril/valsartan for heart failure. Heart Fail Rev. 2019 Mar;24(2):167-176. doi: 10.1007/s10741-018-9757-1. Review. PubMed PMID: 30565021; PubMed Central PMCID: PMC6394573.
6: Gori M, D'Elia E, Senni M. Sacubitril/valsartan therapeutic strategy in HFpEF: Clinical insights and perspectives. Int J Cardiol. 2019 Apr 15;281:158-165. doi: 10.1016/j.ijcard.2018.06.060. Epub 2018 Nov 9. Review. PubMed PMID: 30420146.
7: Huet F, Akodad M, Kalmanovitch E, Adda J, Agullo A, Batistella P, Roubille C, Roubille F. Potential Uses of Sacubitril/Valsartan: Need for Data on Efficacy and Safety. Am J Cardiovasc Drugs. 2019 Feb;19(1):1-10. doi: 10.1007/s40256-018-0306-z. Review. PubMed PMID: 30345485.
8: Baliga RR. Sacubitril/Valsartan: The Newest Neurohormonal Blocker for Guideline-Directed Medical Therapy for Heart Failure. Heart Fail Clin. 2018 Oct;14(4):479-491. doi: 10.1016/j.hfc.2018.06.012. Epub 2018 Aug 17. Review. PubMed PMID: 30266357.
9: Dargad RR, Prajapati MR, Dargad RR, Parekh JD. Sacubitril/valsartan: A novel angiotensin receptor-neprilysin inhibitor. Indian Heart J. 2018 Jul;70 Suppl 1:S102-S110. doi: 10.1016/j.ihj.2018.01.002. Epub 2018 Jan 8. Review. PubMed PMID: 30122239; PubMed Central PMCID: PMC6097164.
10: Anderson SL, Marrs JC. Sacubitril/valsartan: evaluation of safety and efficacy as an antihypertensive treatment. Drugs Context. 2018 Aug 6;7:212542. doi: 10.7573/dic.212542. eCollection 2018. Review. PubMed PMID: 30116284; PubMed Central PMCID: PMC6089617.
11: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500875/ PubMed PMID: 29999934.
12: Das BB, Scholl F, Vandale B, Chrisant M. Sacubitril/Valsartan: potential treatment for paediatric heart failure. Cardiol Young. 2018 Sep;28(9):1077-1081. doi: 10.1017/S1047951118001014. Epub 2018 Jul 6. Review. PubMed PMID: 29979147.
13: Nicolas D, Reed M. Sacubitril/Valsartan. 2019 Oct 17. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK507904/ PubMed PMID: 29939681.
14: Yandrapalli S, Khan MH, Rochlani Y, Aronow WS. Sacubitril/valsartan in cardiovascular disease: evidence to date and place in therapy. Ther Adv Cardiovasc Dis. 2018 Aug;12(8):217-231. doi: 10.1177/1753944718784536. Epub 2018 Jun 19. Review. PubMed PMID: 29921166; PubMed Central PMCID: PMC6041873.
15: Sciatti E, Senni M, Lombardi CM, Gori M, Metra M. Sacubitril/valsartan: from a large clinical trial to clinical practice. J Cardiovasc Med (Hagerstown). 2018 Sep;19(9):473-479. doi: 10.2459/JCM.0000000000000687. Review. PubMed PMID: 29917003.
16: Liu RC. Focused Treatment of Heart Failure with Reduced Ejection Fraction Using Sacubitril/Valsartan. Am J Cardiovasc Drugs. 2018 Dec;18(6):473-482. doi: 10.1007/s40256-018-0280-5. Review. PubMed PMID: 29850980; PubMed Central PMCID: PMC6267534.
17: Joly JM, Desai AS. Sacubitril/Valsartan: From Clinical Trials to Real-world Experience. Curr Treat Options Cardiovasc Med. 2018 Apr 23;20(6):45. doi: 10.1007/s11936-018-0638-7. Review. PubMed PMID: 29687191.
18: Kario K. The Sacubitril/Valsartan, a First-in-Class, Angiotensin Receptor Neprilysin Inhibitor (ARNI): Potential Uses in Hypertension, Heart Failure, and Beyond. Curr Cardiol Rep. 2018 Jan 27;20(1):5. doi: 10.1007/s11886-018-0944-4. Review. PubMed PMID: 29374807.
19: Zaid Iskandar M, Lang CC. Sacubitril and valsartan fixed combination to reduce heart failure events in post-acute myocardial infarction patients. Drugs Today (Barc). 2017 Oct;53(10):545-551. doi: 10.1358/dot.2017.53.10.2722396. Review. PubMed PMID: 29286056.
20: Institute for Quality and Efficiency in Health Care. Sacubitril / Valsartan -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 Mar 30. Available from http://www.ncbi.nlm.nih.gov/books/NBK458434/ PubMed PMID: 29144684.

Explore Compound Types